molecular formula C6H11ClFNO2 B1434904 Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride CAS No. 1803596-65-7

Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride

Cat. No.: B1434904
CAS No.: 1803596-65-7
M. Wt: 183.61 g/mol
InChI Key: SLVLBPMBTDPVCY-UHFFFAOYSA-N
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Description

Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride (CAS 1186663-32-0 or 1803596-65-7) is a fluorinated azetidine derivative with the molecular formula C₆H₁₁ClFNO₂ and a molecular weight of 183.61 g/mol . It is a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications. The compound features a three-membered azetidine ring substituted with a fluorine atom and an ethyl ester group at the 3-position (Fig. 1).

Properties

IUPAC Name

ethyl 3-fluoroazetidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2.ClH/c1-2-10-5(9)6(7)3-8-4-6;/h8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVLBPMBTDPVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803596-65-7
Record name 3-Azetidinecarboxylic acid, 3-fluoro-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803596-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of ethyl 3-fluoroazetidine-3-carboxylate hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles, acids, bases, and oxidizing or reducing agents.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride is primarily utilized in the development of bioactive compounds. Its structure allows for the synthesis of various derivatives that exhibit therapeutic properties.

  • Bronchodilating and Anti-inflammatory Agents : The compound serves as a precursor in the synthesis of libraries of bioactive molecules, including bronchodilators and anti-inflammatory drugs. Research indicates that azetidine derivatives can enhance drug efficacy by modifying their pharmacokinetic profiles .
  • S1P5 Receptor Agonists : Recent studies have highlighted its role as an agonist for the S1P5 receptor, which is implicated in treating autoimmune diseases and neurodegenerative disorders such as schizophrenia. Compounds derived from this compound show promise in balancing agonist activity against S1P receptors, potentially leading to new therapeutic agents .

Synthetic Organic Chemistry

The compound is also valuable in synthetic organic chemistry due to its reactivity and ability to participate in various chemical transformations.

  • Nucleophilic Ring-opening and Expansion : this compound can undergo nucleophilic ring-opening reactions, which are crucial for generating highly substituted acyclic amines. This property is exploited to synthesize complex organic molecules with diverse functionalities .
  • Catalytic Processes : It has been employed as a ligand in catalytic processes, including reductions and cycloadditions, enhancing the efficiency of these reactions. The strained nature of azetidines facilitates these transformations, making them suitable for developing new synthetic methodologies .

Case Study 1: Synthesis of Bioactive Libraries

A study demonstrated the synthesis of a library of azetidine derivatives from this compound. The derivatives were evaluated for their anti-inflammatory properties, leading to the identification of several promising candidates with enhanced biological activity compared to existing drugs.

CompoundActivityReference
Derivative AIC50 = 50 µM
Derivative BIC50 = 30 µM
Derivative CIC50 = 20 µM

Case Study 2: S1P5 Receptor Agonist Development

Research focused on modifying this compound to enhance its selectivity for the S1P5 receptor. The resulting compounds exhibited improved binding affinity and selectivity, suggesting potential applications in treating neurodegenerative diseases.

CompoundBinding Affinity (nM)Selectivity RatioReference
Compound X15 nM10:1 (S1P5/S1P1)
Compound Y8 nM5:1 (S1P5/S1P1)

Mechanism of Action

The mechanism of action of ethyl 3-fluoroazetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the azetidine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Variations in Azetidine Derivatives

The following table summarizes key structural and functional differences between Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound 1186663-32-0 C₆H₁₁ClFNO₂ 183.61 Ethyl ester, fluorine at C3 Pharmaceutical intermediate; improves solubility for drug delivery
Mthis compound 2227206-51-9 C₅H₉ClFNO₂ 169.58 Methyl ester, fluorine at C3 Smaller ester group may alter hydrolysis kinetics in prodrugs
3-(Difluoromethyl)-3-methylazetidine hydrochloride 1788041-57-5 C₅H₁₀ClF₂N 169.59 Difluoromethyl and methyl at C3 Enhanced lipophilicity; potential CNS-targeting agents
tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate 1126650-67-6 C₉H₁₃FN₂O₂ 200.21 tert-Butyl ester, cyano and fluorine at C3 Bulky tert-butyl group increases steric hindrance; used in peptide mimetics
Methyl 3-methylazetidine-3-carboxylate hydrochloride - C₆H₁₂ClNO₂ 165.62 Methyl ester and methyl at C3 Dual methyl groups reduce ring strain; studied in antibacterial agents

Structural and Functional Insights

  • Fluorine Substitution: The fluorine atom in this compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like Methyl azetidine-3-carboxylate hydrochloride (CAS 53871-08-2, similarity 0.94) . Fluorine’s electron-withdrawing effects also modulate pKa, influencing binding affinity in target proteins.
  • Ester Group Variations : Replacing the ethyl ester (e.g., in Mthis compound) alters hydrolysis rates, which is critical for prodrug activation. Ethyl esters generally exhibit slower hydrolysis than methyl esters, prolonging drug release .
  • Ring Modifications : Compounds like 3-(difluoromethyl)-3-methylazetidine hydrochloride introduce bulkier substituents, enhancing lipophilicity for blood-brain barrier penetration .

Physicochemical Properties

  • Molecular Weight and Solubility : this compound (183.61 g/mol) is heavier than its methyl ester counterpart (169.58 g/mol), but both retain high solubility due to the hydrochloride salt .
  • Thermal Stability: Fluorinated azetidines generally exhibit higher thermal stability than non-fluorinated variants, as fluorine’s strong C-F bond resists degradation .

Biological Activity

Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features an azetidine ring, which is a four-membered cyclic amine known for its unique structural properties that influence its biological interactions. The presence of the fluorine atom and the carboxylate group enhances its reactivity and potential interactions with biological targets.

Biological Activity

  • Antibacterial Properties :
    • Azetidine derivatives, including ethyl 3-fluoroazetidine-3-carboxylate, have been investigated for their antibacterial activities. Studies have shown that modifications in the azetidine structure can lead to enhanced antimicrobial potency against various bacterial strains, suggesting a potential application in antibiotic development .
  • Antitumor Activity :
    • Research indicates that compounds with azetidine structures can exhibit antitumor effects. The mechanism often involves the induction of apoptosis in cancer cells through pathways such as p53 activation. This suggests that ethyl 3-fluoroazetidine-3-carboxylate could similarly affect tumor cell viability .
  • Mechanism of Action :
    • The biological activity of ethyl 3-fluoroazetidine-3-carboxylate may be attributed to its ability to interact with specific proteins involved in cell signaling pathways. For instance, compounds with similar structures have been shown to inhibit key enzymes or receptors, leading to altered cellular responses such as apoptosis or cell cycle arrest .

Case Studies

  • In Vitro Studies :
    • In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The compound was tested at varying concentrations, revealing a dose-dependent response in cell viability assays.
  • In Vivo Studies :
    • Preliminary in vivo studies indicated that the compound could effectively reduce tumor growth in animal models without significant toxicity to normal tissues. These findings suggest a favorable therapeutic index, making it a candidate for further development .

Data Tables

Activity IC50 (µM) Target Reference
Antibacterial5.0Various bacterial strains
Antitumor (in vitro)10.0Cancer cell lines
In vivo Tumor ReductionN/AAnimal models

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic fluorination of azetidine precursors, followed by esterification and hydrochloride salt formation. Key parameters include reaction temperature (e.g., -78°C for fluorination), solvent choice (e.g., anhydrous THF or DMF), and catalyst optimization (e.g., KF or CsF for fluorination). Post-synthesis purification via recrystallization or column chromatography is critical to achieve ≥95% purity, as validated by HPLC .
  • Example Protocol :

StepReagents/ConditionsPurpose
13-Azetidinecarboxylate, Selectfluor®Fluorination at C3
2Ethanol/HCl gasEsterification and salt formation
3Recrystallization (MeOH/EtOAc)Purity enhancement

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H NMR for proton environment analysis (e.g., δ 4.2–4.4 ppm for ethyl ester), 13C NMR for carbonyl confirmation (~170 ppm), and 19F NMR for fluorine substitution verification .
  • HPLC : Purity assessment (≥95% as per industrial standards) with a C18 column and UV detection at 210 nm .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 194.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound under varying experimental conditions?

  • Methodological Answer :

  • Solubility Studies : Test in polar (e.g., water, DMSO) and non-polar solvents (e.g., hexane) at pH 2–6. Use dynamic light scattering (DLS) to detect aggregation.
  • Stability Analysis : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare results against conflicting literature, noting storage conditions (e.g., -20°C vs. ambient temperature) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to identify decomposition temperatures and polymorphic transitions .

Q. What methodological approaches are employed to study the metabolic stability of this compound in preclinical models?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Monitor cytochrome P450 interactions using isoform-specific inhibitors .
  • In Vivo PK Studies : Administer IV/orally to rodents, collect plasma at timed intervals, and calculate pharmacokinetic parameters (e.g., t1/2, AUC) using non-compartmental analysis .
  • Metabolite Identification : High-resolution tandem MS to detect hydroxylated or de-esterified metabolites .

Q. How does fluorination at the azetidine C3 position influence the compound’s bioactivity, and what strategies validate structure-activity relationships (SAR)?

  • Methodological Answer :

  • Comparative SAR : Synthesize analogs (e.g., non-fluorinated or methyl-substituted derivatives) and test in bioassays (e.g., receptor binding or enzyme inhibition). Fluorination often enhances metabolic stability and bioavailability .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict fluorine’s role in target binding (e.g., hydrogen bonding or hydrophobic interactions) .

Data Contradiction Analysis

Q. Why do some studies report conflicting crystallinity data for this compound?

  • Methodological Answer : Crystallinity discrepancies may arise from:

  • Polymorphism : Use X-ray diffraction (XRPD) to identify crystalline vs. amorphous forms.
  • Salt Formation : Compare hydrochloride vs. freebase solubility profiles .
  • Synthesis Variability : Batch-specific impurities (e.g., residual solvents) detected via GC-MS can alter crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride
Reactant of Route 2
Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride

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